molecular formula C9H12O2 B2887639 (2-Methoxy-3-methylphenyl)methanol CAS No. 74090-48-5

(2-Methoxy-3-methylphenyl)methanol

Cat. No. B2887639
CAS RN: 74090-48-5
M. Wt: 152.193
InChI Key: ARAAMZJQNNALGN-UHFFFAOYSA-N
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Description

“(2-Methoxy-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 74090-48-5. Its molecular formula is C9H12O2 and it has a molecular weight of 152.19 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “(2-Methoxy-3-methylphenyl)methanol” is 1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of “(2-Methoxy-3-methylphenyl)methanol” is 244.9±25.0 °C and its predicted density is 1.060±0.06 g/cm3 . The pKa is predicted to be 14.43±0.10 .

Scientific Research Applications

Inhibitory Activity on Smooth Muscle

A compound related to (2-Methoxy-3-methylphenyl)methanol, 3-methylenhydroxy-5-methoxy-2,4-dihydroxy tetrahydrofurane, isolated from Selaginella lepidophyla, has been studied for its effects on smooth muscle. Specifically, it exhibited a slight inhibitory effect on the contraction response of the uterus in Wistar rats, though it did not affect other muscles like ileum and duodenum. This points to potential applications in smooth muscle-related studies or medical conditions (Pérez et al., 1994).

Methanol Reforming and Hydrogen Production

A comprehensive review of methanol reforming processes highlighted the significance of Cu-based catalysts in methanol reforming reactions, which produce hydrogen. The study delves into the kinetic, compositional, and morphological characteristics of these catalysts and discusses the surface reaction mechanism and different methanol reforming schemes. This suggests the role of methanol and its derivatives in the development of clean energy technologies (Yong et al., 2013).

Alcoholic Beverage Safety

While not directly involving (2-Methoxy-3-methylphenyl)methanol, research on methanol's presence in alcoholic beverages to define tolerable concentrations for human consumption is significant. This research contributes to public health by establishing safety thresholds for methanol, a related compound, in consumable products (Paine & Dayan, 2001).

Enzymatic Role in Methanol Detoxification

Studies on Drosophila melanogaster have shown the involvement of several enzymes like cytochrome P450 monooxygenases, alcohol dehydrogenases, and catalases in methanol detoxification. This research provides insights into the metabolic pathways and enzyme mechanisms that could be relevant for understanding the interactions and transformations of methanol and potentially related compounds in biological systems (Wang et al., 2013).

Safety And Hazards

“(2-Methoxy-3-methylphenyl)methanol” is identified with the GHS07 pictogram. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

(2-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAAMZJQNNALGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-3-methylphenyl)methanol

CAS RN

74090-48-5
Record name 2-Methoxy-3-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiBH4 (5.10 g, 0.23 mmol) was added to a solution of 2-methoxy-3-methyl-benzoic acid methyl ester (8.46 g, 47.00 mmol) in Et2O at 0° C. The reaction mixture was stirred for 5 minutes, MeOH (9.50 mL, 0.23 mmol) was added in a dropwise fashion. The reaction mixture was then stirred for 30 minutes, and was quenched into 1N NaOH. The resulting solution was extracted with Et2O (3×200 mL) and the combined organic phases were washed with brine (1×150 mL), dried over MgSO4 and concentrated to afford the title compound.
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
JF Desaphy, A Dipalma, T Costanza… - Frontiers in …, 2012 - frontiersin.org
We previously showed that the β-adrenoceptor modulators, clenbuterol and propranolol, directly blocked voltage-gated sodium channels, whereas salbutamol and nadolol did not (…
Number of citations: 32 www.frontiersin.org
A Moreau, M Lorion, A Couture, E Deniau… - The Journal of …, 2006 - ACS Publications
A concise and efficient total synthesis of the phytotoxin porritoxin is described. The key step of the synthesis is based upon a Parham cyclization methodology which enables the …
Number of citations: 26 pubs.acs.org

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